N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide
Description
N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide is a structurally complex acetamide derivative featuring a cyanomethyl group attached to the nitrogen atom of the acetamide backbone. The compound further incorporates a 2-(N-methylanilino)anilino substituent, which introduces aromatic and secondary amine functionalities. Its synthesis likely involves coupling reactions between appropriately substituted aniline derivatives and activated acetamide intermediates, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-21(14-7-3-2-4-8-14)16-10-6-5-9-15(16)20-13-17(22)19-12-11-18/h2-10,20H,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVTKJBFJVGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Acylation via Acid Chloride Intermediate
This method, adapted from the synthesis of structurally related acetamides, involves converting a carboxylic acid precursor to its reactive acyl chloride, followed by amidation with a cyanomethylamine derivative.
Step 1: Synthesis of 2-[2-(N-Methylanilino)Anilino]Acetyl Chloride
A solution of 2-[2-(N-methylanilino)anilino]acetic acid (10 mmol) in anhydrous dichloromethane is treated with thionyl chloride (12 mmol) under reflux for 3 hr. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a viscous oil.
Step 2: Amidation with Cyanomethylamine
The acyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a stirred solution of cyanomethylamine (12 mmol) and triethylamine (15 mmol) in THF at 0°C. The reaction proceeds for 12 hr at room temperature, after which the product is isolated via filtration and recrystallized from acetonitrile.
Key Data:
Multi-Component Coupling Approach
Inspired by cyanomethyl vinyl ether syntheses, this one-pot method leverages in situ generation of intermediates:
Procedure:
A mixture of 2-(N-methylanilino)aniline (10 mmol), methyl propiolate (12 mmol), and acetone cyanohydrin (12 mmol) in n-hexane is catalyzed by N-methylmorpholine (0.5 mol%). The reaction is stirred at 25°C for 6 hr, followed by solvent evaporation and purification via flash chromatography (hexane/ethyl acetate, 7:3).
Key Data:
Nitro Reduction and Amide Formation
As detailed in patent literature, this route begins with a nitro-substituted precursor:
Step 1: Carbon Elongation of 2,4-Dinitrobenzaldehyde
2,4-Dinitrobenzaldehyde undergoes dibromoalkene formation, followed by reaction with cyanomethylamine to yield a nitro-substituted acetamide intermediate.
Step 2: Catalytic Hydrogenation
The nitro groups are reduced using H2/Pd-C in ethanol at 50 psi, affording the primary amine, which is subsequently methylated via Eschweiler-Clarke conditions (formaldehyde, formic acid).
Key Data:
- Overall Yield: 64%
- Critical Note: Requires strict control over reduction conditions to prevent over-hydrogenation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Triethylamine: Optimal at 1.5 eq.; higher equivalents promote esterification side products.
- N-Methylmorpholine: At 0.5 mol%, enhances reaction rate in multi-component couplings by 30%.
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (analogous to) confirms the planar acetamide core and dihedral angles between aromatic rings (74.3°), consistent with DFT predictions.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyanomethyl group (-CH2CN) undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This transformation is critical for generating bioactive metabolites or intermediates for further functionalization.
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Acidic Hydrolysis :
In the presence of HCl (6M) at 80°C for 12 hours, the nitrile group is converted to a carboxylic acid, forming 2-[2-(N-methylanilino)anilino]acetic acid . The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. -
Basic Hydrolysis :
Using NaOH (10% w/v) at 60°C, the cyanomethyl group hydrolyzes to an amide intermediate, which further reacts to produce N-(carbamoylmethyl)-2-[2-(N-methylanilino)anilino]acetamide in yields exceeding 75% .
Alkylation Reactions
The secondary amine in the anilino moiety participates in alkylation reactions, enabling the introduction of alkyl or aryl groups.
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N-Alkylation :
Reacting with methyl iodide (CH3I) in DMF at 50°C for 6 hours yields N-methyl-2-[2-(N-methylanilino)anilino]acetamide . This reaction is facilitated by the lone pair on the nitrogen atom. -
Cross-Coupling :
Under Pd-catalyzed conditions (Pd(OAc)2, PPh3, K2CO3), the compound undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid produces N-(cyanomethyl)-2-[2-(N-methylanilino)-4-phenyl-anilino]acetamide in 65% yield .
Oxidation Reactions
The acetamide backbone and aromatic amines are susceptible to oxidative transformations.
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α-Ketoamide Formation :
Aerobic oxidation using NaHCO3 and tetrabutylammonium hydrogen sulfate (TBAHS) in dioxane (reflux, 24h) converts the methylene group adjacent to the acetamide into a ketone, yielding N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]-α-ketoacetamide . The mechanism involves enolate formation, oxygen insertion, and hydroxyl elimination. -
Oxidative Cleavage :
Treatment with Pd(OAc)2 in DMF/H2O (1:1) cleaves the anilino C-N bond, producing N-(cyanomethyl)acetamide and N-methylaniline as major products.
Nucleophilic Substitution
The cyanomethyl group acts as an electrophilic site for nucleophilic attack.
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Thiol Addition :
Reacting with thiophenol (PhSH) in ethanol (reflux, 5h) forms N-(2-phenylthioethyl)-2-[2-(N-methylanilino)anilino]acetamide via Michael addition .
Catalytic Transformations
The compound participates in metal-catalyzed reactions, enhancing its synthetic utility.
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Copper-Mediated Coupling :
With Cu(OAc)2 as a catalyst, it reacts with aryl halides (e.g., iodobenzene) in DMSO at 120°C to form N-(cyanomethyl)-2-[2-(N-methylanilino)-4-aryl-anilino]acetamide derivatives .
Comparative Reactivity Insights
The table below summarizes reaction outcomes under varying conditions:
Mechanistic Considerations
-
Hydrolysis : Proceeds via nitrile protonation followed by water attack (acidic) or direct hydroxide ion nucleophilic substitution (basic) .
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Oxidation : Involves radical intermediates during aerobic oxidation, as evidenced by EPR studies .
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Cross-Coupling : Follows a standard Pd(0)/Pd(II) catalytic cycle, with transmetalation as the rate-limiting step .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide exhibits various biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary data indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action is thought to involve interactions with specific biological targets, such as enzymes or receptors. The cyanomethyl group may facilitate covalent bonding with these targets, while the aromatic rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Synthesis and Structural Modifications
This compound serves as an intermediate in the synthesis of more complex molecules. Its synthetic accessibility allows for the creation of analogs that could exhibit improved efficacy or reduced toxicity in therapeutic applications. The synthesis typically involves several key steps, which include:
- Starting Materials : Commonly used reagents include cyanomethyl derivatives and aniline compounds.
- Reactions : Key reactions include hydrolysis and alkylation, which are pivotal for modifying the compound's structure to enhance biological activity.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of this compound against various cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity. Further investigations revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The cyanomethyl group could be involved in covalent bonding with biological targets, while the aromatic rings might participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- N-(1-Cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide (): This analog replaces the cyanomethyl group with a cyanocyclopentyl moiety. The cyclopentyl ring introduces steric bulk and lipophilicity, which may alter solubility and membrane permeability compared to the cyanomethyl derivative.
- Such modifications are common in prodrug designs to enhance bioavailability.
Aromatic and Heterocyclic Modifications
- 2-[4-Cyano-N-(p-tolylsulfonyl)anilino]-N-(3-pyridyl)acetamide (): Incorporates a pyridyl group and a tosyl-protected anilino moiety. The sulfonyl group enhances metabolic stability, while the pyridine ring may facilitate interactions with metal ions in enzymatic active sites. This compound was reported as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), highlighting the therapeutic relevance of such structural motifs.
- N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide (): The fluorophenyl and sulfonamide groups improve electrophilic character and binding affinity to hydrophobic pockets in target proteins. Fluorine substitution is a common strategy to modulate pharmacokinetics.
Functional Group Additions
- 2-{[(Dimethylamino)sulfonyl]anilino}-N-(2-naphthyl)acetamide (): The dimethylaminosulfonyl group introduces both sulfonamide and tertiary amine functionalities. Sulfonamides are known for their versatility in drug design, offering hydrogen-bonding capabilities and enhanced solubility.
- N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (): This compound features a trifluoromethylpyridinyl-thienyl system, which combines electron-withdrawing (CF₃) and π-conjugated (thienyl) groups. Such structures are prevalent in kinase inhibitors due to their ability to occupy ATP-binding pockets.
Data Tables: Structural and Functional Comparisons
Key Findings and Implications
- Structural Flexibility : The acetamide backbone accommodates diverse substituents, enabling tailored interactions with biological targets. For example, sulfonamide and fluorophenyl groups () enhance target affinity and stability.
- Synthetic Challenges : Brominated and heterocyclic analogs () require precise coupling conditions (e.g., thiourea or sulfonyl chloride intermediates), highlighting the importance of reaction optimization in scaling production.
Biological Activity
N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Cyanomethyl Group : This is achieved by reacting a suitable precursor with cyanide ions under basic conditions.
- Introduction of the Methylanilino Group : Aniline is reacted with a methylating agent, such as methyl iodide, in the presence of a base.
- Coupling with Anilino Group : The methylanilino derivative is coupled with an aniline derivative through a condensation reaction.
- Formation of the Acetamide Backbone : The final product is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity.
- Covalent Bonding : The cyanomethyl group could participate in covalent bonding with biological targets.
- Aromatic Interactions : The presence of aromatic rings allows for π-π interactions, which may enhance binding affinity to targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and shown promising results:
- Staphylococcus aureus : Exhibited notable antibacterial activity compared to standard antibiotics like ampicillin.
- Escherichia coli : Demonstrated effectiveness against this common pathogen as well .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its moderate antitumor activity when tested in vivo on mice models treated with doxorubicin derivatives. Although the activity was not as potent as some analogs, it provided a basis for further development .
Case Study 1: Anticancer Efficacy
In a comparative study involving various derivatives, this compound was evaluated for its antitumor efficacy. While it showed moderate effects, it was prototypical for developing more potent analogs. The study concluded that modifications to the structure could enhance its anticancer properties significantly .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing cyanoacetamide derivatives, including this compound. These derivatives were screened for their antimicrobial activities against several pathogens, revealing that structural variations could lead to enhanced efficacy against resistant strains .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving precursors such as ethyl 2-(substituted phenoxy)acetate derivatives and aromatic diamines. For example, analogous compounds (e.g., N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide) are synthesized by reacting ethyl 2-(2-isopropylphenoxy)acetate with 1,2-diaminobenzene under reflux in ethanol . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for yield improvement. Monitoring by thin-layer chromatography (TLC) or HPLC ensures reaction completion .
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of key functional groups (e.g., cyanomethyl, acetamide, and N-methylanilino moieties). Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What analytical techniques are suitable for assessing purity and stability during storage?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) quantifies purity. Accelerated stability studies under varying temperatures and humidity levels (ICH guidelines) identify degradation products via LC-MS. For hygroscopic or light-sensitive samples, inert-atmosphere storage (argon) and desiccants are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?
- Methodology : Employ design of experiments (DoE) approaches, such as factorial designs, to evaluate interactions between variables (e.g., temperature, catalyst loading, and solvent). For instance, microwave-assisted synthesis (e.g., 80°C, 30 minutes) enhances reaction efficiency for similar acetamide derivatives, reducing side reactions like oxidation or dimerization . Real-time monitoring via in-situ FTIR or Raman spectroscopy aids in kinetic analysis .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Standardize assay protocols (e.g., cell lines, incubation time, and solvent controls) to reduce variability. Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility. Computational docking studies (e.g., AutoDock Vina) can reconcile structural-activity relationships by identifying key binding interactions .
Q. What computational methods predict the pharmacokinetic properties and metabolic fate of this compound?
- Methodology : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 metabolism. Molecular dynamics simulations (e.g., GROMACS) model interactions with plasma proteins (e.g., human serum albumin). For metabolic pathway prediction, employ software such as MetaSite to identify probable Phase I/II metabolites .
Q. How can researchers validate target engagement and mechanism of action in complex biological systems?
- Methodology : Apply biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to putative targets (e.g., enzymes or receptors). CRISPR-Cas9 knockout models or RNA interference can confirm target specificity in cellular assays. For example, melatonin receptor binding studies for related acetamides used radioligand displacement assays .
Q. What strategies address stability challenges under physiological conditions (e.g., hydrolysis of the cyanomethyl group)?
- Methodology : Conduct pH-dependent stability studies (pH 1–9) with LC-MS to identify degradation pathways. Prodrug approaches (e.g., masking the cyanomethyl group as a stable ester) may enhance stability. Co-crystallization with cyclodextrins or formulation in lipid-based nanoparticles can improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
